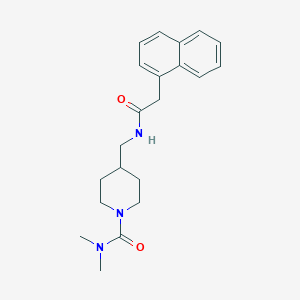

N,N-dimethyl-4-((2-(naphthalen-1-yl)acetamido)methyl)piperidine-1-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

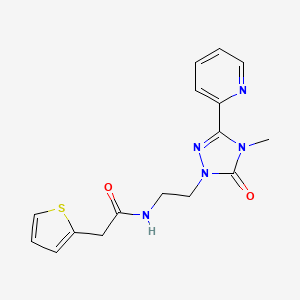

The synthesis of similar compounds has been described in the literature. For instance, a compound bearing a triazole ring substituted in position 5 by an ester group was synthesized via the copper (I)-catalyzed alkyne–azide cycloaddition reaction (CuAAC), using diethyl (α-azido (benzamido)methyl)phosphonate as a dipole and 2- naphthyl propiolate as a dipolarophile .Molecular Structure Analysis

The structure of similar compounds has been fully characterized by 1D (31P, 1H-, 13C-) and 2D (1H-1H and 1H-, 13C-) NMR spectroscopy, IR, and HRMS . The appearance of a singlet attributable to the triazole proton in position 5, which resonates around 9.04 ppm on the 1H-NMR spectrum, confirms that the 1,3-dipolar cycloaddition reaction has taken place .Chemical Reactions Analysis

The compound was synthesized with an excellent yield and high regioselectivity via the copper (I)-catalyzed alkyne–azide cycloaddition reaction (CuAAC) .Scientific Research Applications

Heterocyclic Chemistry and Receptor Interactions

Research on related N-methylated diaminonaphthalenes has demonstrated their utility in synthesizing heterocyclic compounds, including proton sponges and polynitrogen organic receptors. These findings suggest potential applications in developing new materials and molecular sensors V. Ozeryanskii, Ekaterina V. Kolupaeva, A. F. Pozharskii, 2020.

Molecular Interaction Studies

Studies on compounds structurally related to "N,N-dimethyl-4-((2-(naphthalen-1-yl)acetamido)methyl)piperidine-1-carboxamide" have explored their interactions with biological receptors, such as the CB1 cannabinoid receptor. These interactions were analyzed using molecular orbital methods, contributing valuable insights for drug design and pharmacology J. Shim, W. Welsh, Etienne A. Cartier, J. Edwards, A. Howlett, 2002.

Antiproliferative and Antioxidant Activities

Research into related N-methylpiperidine derivatives has revealed their potential in antiproliferative activities and sigma receptor interactions, indicating possible applications in cancer research and therapy F. Berardi, S. Ferorelli, C. Abate, M. Pedone, N. Colabufo, M. Contino, R. Perrone, 2005. Furthermore, studies on naphthalene derivatives have shown promising antioxidant activities, suggesting their use in developing new antioxidant agents S. A. Bialy, M. Gouda, 2011.

Catalytic Applications

Investigations into the use of nano magnetite (Fe3O4) as a catalyst for synthesizing naphthalene derivatives highlight potential applications in green chemistry and organic synthesis, offering efficient and environmentally friendly methodologies M. Mokhtary, Mogharab Torabi, 2017.

properties

IUPAC Name |

N,N-dimethyl-4-[[(2-naphthalen-1-ylacetyl)amino]methyl]piperidine-1-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H27N3O2/c1-23(2)21(26)24-12-10-16(11-13-24)15-22-20(25)14-18-8-5-7-17-6-3-4-9-19(17)18/h3-9,16H,10-15H2,1-2H3,(H,22,25) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WUTUJIKCFYQTEL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(=O)N1CCC(CC1)CNC(=O)CC2=CC=CC3=CC=CC=C32 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H27N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

353.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![propyl 2-amino-1-(3-methoxypropyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate](/img/structure/B2648603.png)

![4-(4-ethoxybenzo[d]thiazol-2-yl)-N-(4-methoxyphenethyl)piperazine-1-carboxamide](/img/structure/B2648606.png)

![3-[(4-Cyclopropylidenepiperidin-1-yl)methyl]-1,2,4-oxadiazole](/img/structure/B2648613.png)

![N-(benzo[d][1,3]dioxol-5-yl)-2-((6-(4-methyl-2-(pyridin-3-yl)thiazol-5-yl)pyridazin-3-yl)thio)acetamide](/img/structure/B2648616.png)

![N-{1-[(2-methylphenyl)methyl]piperidin-4-yl}cyclopropanesulfonamide](/img/structure/B2648618.png)

![2-(4-((5-Chlorothiophen-2-yl)sulfonyl)piperazin-1-yl)-6-methoxybenzo[d]thiazole](/img/structure/B2648620.png)

![1-((3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)methyl)-5-(2,3-dihydro-1H-inden-5-yl)-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione](/img/structure/B2648623.png)